molecular formula C20H25N5O2 B5568730 1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5568730
M. Wt: 367.4 g/mol
InChI Key: KJVRDSOQFIVTRL-UHFFFAOYSA-N
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Description

1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed methods for the synthesis of novel hybrid spiroheterocycles, including structures similar to the compound , through multi-component, 1,3-dipolar cycloaddition reactions. These syntheses offer chemoselectivity, regioselectivity, and stereoselectivity, yielding compounds in excellent yields within certain conditions like ionic liquids (Rajesh, S., Bala, B. D., & Perumal, S., 2012). Similarly, photoinduced and N-bromosuccinimide-mediated cyclizations have been utilized to synthesize quinoxalin-2(1H)-ones, indicating the versatility of synthetic methods for such complex molecules (Li, Z., et al., 2013).

Chemical Properties and Applications

The synthesis of spiro compounds and their derivatives has been explored for various chemical and biological applications. For example, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been synthesized using an efficient one-pot method catalyzed by piperidine under ultrasound irradiation. This method follows group-assistant-purification chemistry, avoiding traditional purifications (Zou, Y., et al., 2012). Additionally, functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] have been prepared from three-component reactions, demonstrating the synthetic utility of spiro compounds in creating functionally diverse molecules (Shi, R.-G., & Yan, C., 2016).

Biological Activity

Several studies have focused on the antibacterial and antifungal activities of novel spiro compounds. For instance, novel spiro[thiadiazoline-quinoxaline] derivatives showed significant antibacterial activity against various strains, highlighting the potential of these compounds in developing new antimicrobial agents (Essassi, E., et al., 2011). Furthermore, compounds designed with specific spiro structures have been evaluated for their antitumor activities, indicating the broad spectrum of biological applications for such molecules (Bolognese, A., et al., 2008).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with enhanced therapeutic properties.

Properties

IUPAC Name

1'-[3-(2-ethylimidazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-17-21-10-14-24(17)11-7-18(26)25-12-8-20(9-13-25)19(27)22-15-5-3-4-6-16(15)23-20/h3-6,10,14,23H,2,7-9,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRDSOQFIVTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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